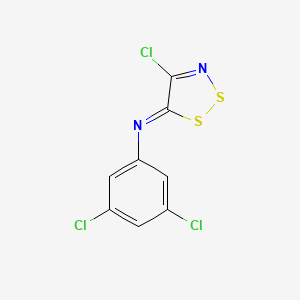

4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2S2/c9-4-1-5(10)3-6(2-4)12-8-7(11)13-15-14-8/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNAXGVHEDOMLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N=C2C(=NSS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362990 | |

| Record name | 11K-058 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65374-57-4 | |

| Record name | 11K-058 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine typically involves the reaction of 3,5-dichloroaniline with a suitable chlorinating agent to introduce the chlorine atom at the 4-position of the dithiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a catalyst to facilitate the reaction

Analyse Chemischer Reaktionen

4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the dithiazole ring to a dihydrodithiazole or other reduced forms.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a building block for the synthesis of more complex dithiazole derivatives with potential biological activities.

Biology: The compound has shown promise as an antifungal and antibacterial agent, making it a candidate for further research in antimicrobial drug development.

Medicine: Its anticancer properties have been explored, with studies indicating its potential to inhibit the growth of certain cancer cell lines.

Industry: The herbicidal activity of this compound suggests its use in agricultural applications to control unwanted plant growth.

Wirkmechanismus

The mechanism of action of 4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine involves its interaction with specific molecular targets and pathways. For example, its antifungal activity may be attributed to the inhibition of key enzymes involved in fungal cell wall synthesis. Similarly, its antibacterial properties could result from the disruption of bacterial cell membrane integrity or interference with essential metabolic pathways . The exact molecular targets and pathways involved in its anticancer activity are still under investigation, but it is believed to induce apoptosis in cancer cells through the activation of specific signaling cascades .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Molecular Properties

The compound’s dithiazole core distinguishes it from triazole and thiadiazole derivatives (Table 1). Key comparisons include:

Table 1: Structural and Molecular Comparison

*Inferred from IUPAC names where direct data were unavailable.

- Heterocyclic Core Differences: Dithiazole (Target Compound): Contains two sulfur and one nitrogen atoms, conferring distinct electronic properties compared to triazoles (three nitrogens) or thiadiazoles (one sulfur, two nitrogens). Triazole/Thiadiazole Derivatives: Known for hydrogen-bonding capabilities and planar structures (e.g., notes planarity in thiadiazole derivatives due to intramolecular H-bonding) .

- Substituent Effects: The 3,5-dichlorophenyl group in the target compound enhances electron-withdrawing effects compared to mono-chlorophenyl () or methyl/methoxy substituents (). This may increase lipophilicity and alter bioactivity .

Physicochemical Properties

- Solubility and Stability : The dichlorophenyl group’s hydrophobicity may reduce aqueous solubility compared to methoxy-substituted analogs (). Planarity (as in ) could improve crystalline stability .

Biologische Aktivität

4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine is a member of the dithiazole family, characterized by its unique heterocyclic structure comprising two sulfur atoms and one nitrogen atom in a five-membered ring. With a molecular formula of CHClNS and a molecular weight of 297.6 g/mol, this compound has garnered attention for its diverse biological activities, including antifungal, antibacterial, herbicidal, and anticancer properties.

Antifungal Properties

Research has highlighted the antifungal activity of 4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine, primarily attributed to its mechanism of action involving the inhibition of key enzymes in the ergosterol biosynthesis pathway. This pathway is crucial for maintaining fungal cell membrane integrity. The compound's interaction with the CYP51 enzyme of the cytochrome P450 family plays a significant role in its fungicidal activity.

Antibacterial Activity

The compound also exhibits antibacterial properties , which are believed to result from its ability to disrupt bacterial cell membrane integrity and interfere with essential metabolic pathways. This makes it a potential candidate for the development of new antimicrobial agents .

Anticancer Activity

In terms of anticancer properties , studies indicate that 4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine can inhibit the growth of various cancer cell lines. Its mechanism may involve targeting specific cellular pathways that regulate cell proliferation and apoptosis. The compound's potential as an anticancer agent is an area of ongoing research .

The biological activity of 4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine can be summarized as follows:

- Target Enzymes : Inhibits CYP51 enzyme involved in ergosterol biosynthesis in fungi.

- Cell Membrane Disruption : Alters bacterial cell membrane integrity.

- Cell Proliferation Regulation : Affects pathways regulating cancer cell growth and survival.

Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antifungal | Inhibition of CYP51 enzyme | |

| Antibacterial | Disruption of cell membrane integrity | |

| Anticancer | Inhibition of cancer cell proliferation |

Case Studies

- Antifungal Efficacy : A study demonstrated that 4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine exhibited significant antifungal activity against Candida species, with IC50 values indicating potent inhibition compared to standard antifungal agents.

- Antibacterial Assessment : In vitro tests revealed that this compound displayed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a promising candidate for further development in antimicrobial therapies .

- Cancer Cell Line Studies : Research involving various cancer cell lines showed that treatment with 4-chloro-N-(3,5-dichlorophenyl)dithiazol-5-imine led to reduced viability and induced apoptosis in malignant cells, suggesting its potential as an anticancer therapeutic agent .

Q & A

Q. What statistical tools are recommended for analyzing variability in bioactivity data across different studies?

- Methodology : Apply meta-analysis frameworks (e.g., random-effects models) to aggregate bioactivity data. Use principal component analysis (PCA) to identify confounding variables (e.g., assay protocol differences) and adjust for bias .

Methodological Resources

- Experimental Design : CRDC subclass RDF2050112 (reaction fundamentals) and RDF2050108 (process control) provide frameworks for reactor design and parameter optimization .

- Data Security : Implement chemical software with encryption protocols (e.g., blockchain-based lab notebooks) to protect intellectual property during collaborative research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.